molecular formula C8H10O3 B14366005 4-((Hydroxymethoxy)methyl)phenol CAS No. 90352-27-5

4-((Hydroxymethoxy)methyl)phenol

Cat. No.: B14366005
CAS No.: 90352-27-5
M. Wt: 154.16 g/mol
InChI Key: OXBYLVOUNSYOEN-UHFFFAOYSA-N
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Description

4-((Hydroxymethoxy)methyl)phenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, where the hydroxyl group is substituted with a hydroxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Hydroxymethoxy)methyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenol derivatives. For instance, the hydroxymethylation reaction of 4-t-nonylphenol with paraformaldehyde under anhydrous and aqueous alkaline conditions is a typical method . Another method includes the nucleophilic aromatic substitution of aryl halides .

Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale chemical processes. For example, the synthesis of phenols can be achieved by hydrolysis of phenolic esters or ethers, or by reduction of quinones . These methods are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-((Hydroxymethoxy)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-((Hydroxymethoxy)methyl)phenol involves its reactivity towards electrophilic aromatic substitution. The hydroxyl group in the phenol ring is ortho and para directing, making the aromatic ring highly activated towards electrophilic attack . This activation facilitates various chemical reactions, contributing to its biological and industrial applications.

Comparison with Similar Compounds

Uniqueness: 4-((Hydroxymethoxy)methyl)phenol is unique due to the presence of the hydroxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenol derivatives like methylphenols and hydroquinone, which have different substituents and reactivity patterns.

Properties

CAS No.

90352-27-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-(hydroxymethoxymethyl)phenol

InChI

InChI=1S/C8H10O3/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2

InChI Key

OXBYLVOUNSYOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCO)O

Origin of Product

United States

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